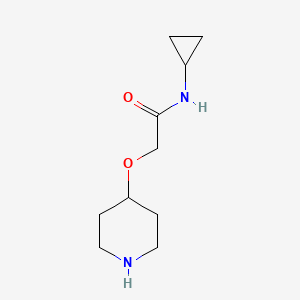

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide

Description

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide (CAS: 912761-41-2) is a small organic molecule with the molecular formula C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol. It features a cyclopropyl group attached to an acetamide core and a piperidin-4-yloxy moiety. The compound is typically stored under dry conditions at 2–8°C and has been discontinued in commercial catalogs . Its hydrochloride salt (CAS: 1260763-15-2) is also documented, with a molecular weight of 234.72 g/mol due to the addition of a chlorine atom .

Properties

IUPAC Name |

N-cyclopropyl-2-piperidin-4-yloxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-10(12-8-1-2-8)7-14-9-3-5-11-6-4-9/h8-9,11H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAHKIGYDOOZHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)COC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30639908 | |

| Record name | N-Cyclopropyl-2-[(piperidin-4-yl)oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912761-41-2 | |

| Record name | N-Cyclopropyl-2-[(piperidin-4-yl)oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide typically involves:

- Formation of the 2-(piperidin-4-yloxy)acetamide backbone.

- Introduction of the N-cyclopropyl group via acylation or amidation.

- Use of nucleophilic substitution or coupling reactions to attach the piperidinyl moiety.

This compound is structurally characterized by an acetamide group where the nitrogen is substituted with a cyclopropyl group, and the acetamide carbonyl is linked via an ether bond to the 4-position of a piperidine ring.

Detailed Preparation Methods

Synthesis via Nucleophilic Substitution and Amidation

One of the core approaches is the reaction of 2-chloroacetamide derivatives with 4-hydroxypiperidine or its protected forms, followed by N-cyclopropylation.

- Step 1: Preparation of 2-(piperidin-4-yloxy)acetamide intermediate by nucleophilic substitution of 2-chloroacetamide with 4-hydroxypiperidine under basic conditions.

- Step 2: Introduction of the cyclopropyl group on the amide nitrogen by reaction with cyclopropylamine or cyclopropyl halides under amidation or substitution conditions.

This method benefits from commercially available starting materials and straightforward reaction conditions, typically involving polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate or triethylamine.

Coupling via Acylation Using Cyclopropylacetic Acid Derivatives

An alternative approach involves:

- Formation of the 2-(piperidin-4-yloxy)acetyl chloride or activated ester.

- Coupling with cyclopropylamine to form the desired amide bond.

This method often uses coupling reagents such as HATU, EDCI, or DCC to facilitate amide bond formation under mild conditions, improving yield and purity.

Catalytic Hydrogenation and Reduction Steps

In related analog syntheses, catalytic hydrogenation has been employed to reduce intermediates or protect groups before final coupling steps. For example, palladium on carbon (Pd/C) catalyzed hydrogenation in ethanol is used to remove protecting groups or reduce nitro intermediates in related piperidinyl compounds, which can be adapted for synthesis of this compound if necessary.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield/Notes |

|---|---|---|---|---|---|

| 1 | 2-Chloroacetamide + 4-hydroxypiperidine + Base (K2CO3 or Et3N) | DMF or DMSO | 60-80 °C | 4-12 hours | Formation of 2-(piperidin-4-yloxy)acetamide intermediate |

| 2 | Cyclopropylamine + coupling reagent (HATU, EDCI) or direct amidation | DCM or DMF | Room temp to 50 °C | 2-6 hours | N-cyclopropylation to form final amide |

| 3 | Catalytic hydrogenation (optional) | Ethanol | Room temp to 40 °C | 3 hours | Removal of protecting groups or reduction of intermediates |

Purity and Characterization

Research Findings and Optimization Notes

- The choice of base and solvent significantly influences the yield and purity of the intermediate and final product.

- Use of coupling reagents such as HATU enhances the efficiency of the amidation step, reducing side reactions.

- Catalytic hydrogenation is effective for deprotection or reduction steps in multi-step syntheses involving piperidine derivatives.

- Introduction of the cyclopropyl group improves biological activity in related compounds, as supported by structure-activity relationship studies.

- Scale-up to kilogram quantities is feasible with optimized reaction conditions and purification protocols.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution + amidation | 2-chloroacetamide + 4-hydroxypiperidine → N-cyclopropylation | Simple, uses commercially available reagents | Requires careful control of reaction conditions to avoid side products |

| Coupling via activated esters | Formation of acyl chloride/ester + coupling with cyclopropylamine | High yield, mild conditions | Requires coupling reagents, cost considerations |

| Catalytic hydrogenation (supporting step) | Removal of protecting groups or reduction of intermediates | Clean reaction, high selectivity | Requires catalyst handling and hydrogen source |

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce amines or alcohols, and substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemical Synthesis

Role as a Building Block:

NCPA serves as a crucial intermediate in the synthesis of complex organic molecules. Its cyclopropyl and piperidine moieties allow for versatile reactions, making it valuable in organic synthesis. It is utilized in the preparation of various derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties.

Analytical Chemistry Applications:

In analytical chemistry, NCPA is used as a standard reference compound in chromatographic analyses such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). It aids in the calibration of instruments and the quantification of related substances, ensuring accuracy and precision in analytical measurements.

Biological Research

Pharmacological Studies:

NCPA's potential therapeutic effects are under investigation, particularly concerning its role as a lead compound in drug discovery programs targeting neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter receptors, thereby influencing synaptic transmission and offering insights into treating conditions such as depression or anxiety.

Mechanism of Action:

The compound's mechanism of action involves interactions with specific enzymes or receptors. Studies indicate that NCPA may act as an inhibitor or modulator, affecting pathways relevant to various biological processes. In vitro experiments have demonstrated its capacity to inhibit certain enzyme activities, which could be pivotal for its therapeutic applications .

Industrial Applications

Material Development:

In industrial settings, NCPA is explored for its potential use in developing new materials. Its unique chemical structure may confer desirable properties to polymers or specialty chemicals, making it a candidate for further research in material science.

Agricultural Research:

NCPA has also been evaluated for its potential as a growth regulator or pesticide. Field trials assess its efficacy in improving crop yields and protecting against pests. The results from these studies are crucial for determining the compound's viability as an agricultural product.

Case Studies

-

Neuropharmacological Effects:

A study focusing on NCPA's effects on neurotransmitter systems revealed promising results regarding its interaction with serotonin receptors. This research suggests potential applications in treating mood disorders, with data indicating significant modulation of receptor activity in cultured neuronal cells. -

Synthesis Optimization:

Research aimed at optimizing the synthesis of NCPA highlighted the importance of reaction conditions on yield and purity. Various synthetic routes were compared, demonstrating that specific conditions could enhance the overall efficiency of producing high-quality NCPA for research purposes . -

Field Trials in Agriculture:

Field trials conducted to evaluate NCPA's effectiveness as a pesticide showed a notable reduction in pest populations alongside improved crop health metrics. These trials provided valuable data on dosage and application frequency necessary for practical agricultural use.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, or modulating receptor functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound :

- Core structure : Acetamide backbone with cyclopropyl and piperidin-4-yloxy substituents.

Analog 1 : 3-Cyclopropyl-4-(4-(2-((9-fluoro-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[9]annulen-7-yl)amino)-2-oxoethyl)piperidin-1-yl)benzoic Acid (10d)

- Core structure : Similar acetamide-piperidine backbone but fused with a complex polycyclic aromatic system (benzo[9]annulenyl).

- Key groups : Fluorine substituent (improves lipophilicity and target affinity) and carboxylic acid (enhances solubility) .

Analog 2 : 4-(4-(2-(9-Chloro-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[9]annulen-7-yl)ureido)piperidin-1-yl)benzoic Acid (10e)

- Core structure : Ureido linker instead of acetamide, with a chloro-substituted benzo[9]annulenyl group.

Analog 3 : N-Cyclopropyl-2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetamide (3u)

Physicochemical Properties

Key Observations :

Pharmacological Activity

- Target Compound: No explicit activity data, but structural analogs (e.g., 10d and 10e) are potent soluble epoxide hydrolase (sEH) inhibitors, with IC₅₀ values in the nanomolar range .

- Analog 3u : Likely exhibits anti-inflammatory activity due to its dibenzoxepin core, similar to indomethacin derivatives .

- Safety Profile : The target compound has H302/H315/H319/H335 hazards , indicating moderate toxicity, while halogenated analogs (e.g., 10d and 10e) may pose additional risks due to reactive substituents .

Biological Activity

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide is a compound of growing interest in medicinal chemistry, particularly for its potential neuropharmacological effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group and a piperidinyl moiety, which contribute to its unique chemical reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 220.3 g/mol. Its structural uniqueness may enhance its interaction with biological targets compared to similar compounds.

The mechanism of action involves the compound's interaction with specific receptors and enzymes. It may act as an inhibitor or modulator of neurotransmitter systems, influencing synaptic transmission and potentially providing therapeutic effects for neurological disorders. The exact molecular targets remain to be fully elucidated, but preliminary studies suggest interactions with various neurotransmitter receptors.

Neuropharmacological Effects

Research indicates that this compound may have implications in treating neurological disorders by modulating neurotransmitter systems. In vitro studies suggest it can influence receptor binding affinities and enzyme inhibition rates, particularly concerning neurotransmitter receptors relevant to conditions like depression and anxiety.

Antimicrobial and Anticancer Activity

While the primary focus has been on neuropharmacological applications, there are indications of antimicrobial and anticancer properties. For instance, related compounds in the same class have shown significant antimicrobial activity comparable to standard drugs . Additionally, studies involving structural analogs indicate potential anticancer effects, warranting further investigation into this compound's efficacy against cancer cell lines .

In Vitro Studies

- Neurotransmitter Modulation : In vitro experiments have demonstrated that the compound can modulate the activity of neurotransmitter receptors. For example, it was shown to inhibit nitric oxide production in activated glial cells, indicating potential anti-inflammatory effects .

- Antimicrobial Activity : A series of derivatives related to this compound were tested for antimicrobial efficacy using tube dilution techniques, revealing promising results against various bacterial strains .

- Cytotoxicity Assessments : Cytotoxicity tests on neuroblastoma cell lines indicated that this compound exhibits low cytotoxicity at therapeutic concentrations, making it a candidate for further development in neuropharmacology .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₂H₂₀N₂O₂ | Cyclopropyl group enhances biological activity |

| N-Methyl-2-(piperidin-4-yloxy)acetamide | C₁₁H₁₉N₂O₂ | Methyl substitution on nitrogen |

| 2-(Piperidin-4-yloxy)acetamide | C₉H₁₅N₂O₂ | Lacks cyclopropyl group |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via multi-step protocols involving nucleophilic substitution and coupling reactions. For example, a halogenated acetamide intermediate (e.g., 2-chloro-N-cyclopropylacetamide) can react with substituted phenols or boronate esters under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura). Reaction optimization often includes solvent selection (dioxane/water mixtures), base choice (CsF or KOAc), and catalyst systems (Pd(PPh₃)₄) to achieve yields between 55–62% .

- Critical Parameters : Temperature (e.g., 100°C for 16 hours), inert atmospheres (N₂), and purification via column chromatography (PE/EA gradients) are essential for reproducibility .

Q. How is this compound characterized structurally and analytically?

- Spectroscopic Techniques :

- 1H/13C NMR : Distinct signals for the cyclopropyl group (δ ~0.5–1.5 ppm) and piperidinyloxy moiety (δ ~3.0–4.0 ppm) confirm connectivity .

- HRMS : Exact mass determination (e.g., 198.1480538 g/mol) validates molecular formula (C₁₁H₂₀N₂O₂) .

- IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and ether C-O (~1100 cm⁻¹) bonds .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the piperidin-4-yloxy moiety in cross-coupling reactions?

- Dielectrophilic Intermediates : The piperidinyloxy group participates in palladium-mediated coupling via boronate intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Steric and electronic effects of the cyclopropyl group influence transmetallation efficiency, requiring tailored ligands (e.g., dppf) to stabilize Pd intermediates .

- Contradictions : Lower yields (e.g., 14% in some protocols) may arise from competing side reactions, such as protodeboronation. Mitigation strategies include optimizing stoichiometry and using excess boronate esters .

Q. How do structural modifications of this compound impact its pharmacological potential?

- Analog Studies : Related piperidine-acetamide derivatives (e.g., IPPA) show activity in CNS models by modulating neurotransmitter receptors (e.g., σ-1 or 5-HT₃). The cyclopropyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

- Data Gaps : While in vitro studies suggest anxiolytic potential, in vivo efficacy and toxicity profiles remain undercharacterized. Comparative pharmacokinetic studies using radiolabeled analogs are recommended to resolve discrepancies .

Q. What strategies address contradictions in reported synthetic yields for this compound?

- Reproducibility Framework :

- Catalyst Screening : Testing alternative Pd sources (e.g., PdCl₂(dtbpf)) to improve turnover numbers.

- Solvent Optimization : Replacing dioxane with THF or DMF to enhance solubility of boronate intermediates .

- In-line Analytics : Monitoring reaction progress via LC-MS to identify quenching points and minimize byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.